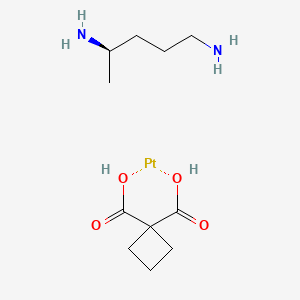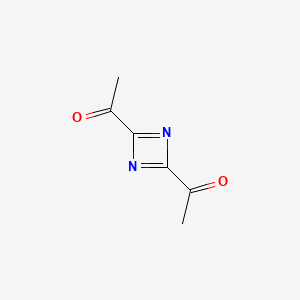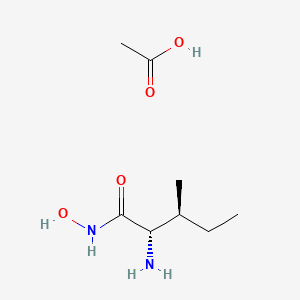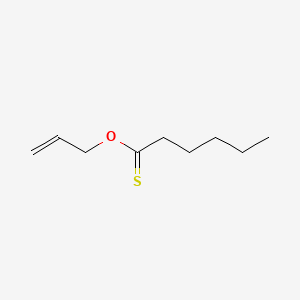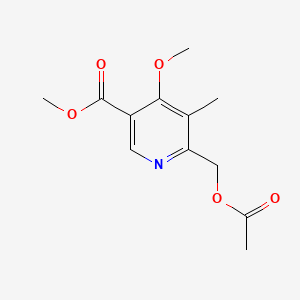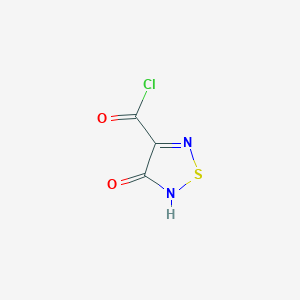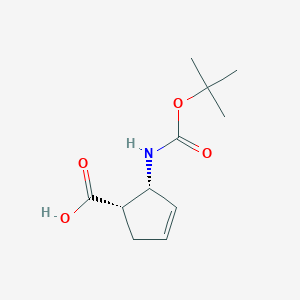
(+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid: is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with a tert-butoxycarbonylamino group and a carboxylic acid group. It is often used in proteomics research due to its potential biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-Butoxycarbonylamino Group: The tert-butoxycarbonylamino group is introduced through a nucleophilic substitution reaction using tert-butoxycarbonyl chloride and an amine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions:
Oxidation: cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxycarbonylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amines or esters.
科学研究应用
cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
作用机制
The mechanism of action of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
相似化合物的比较
- cis-2-tert-Butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid
- trans-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid
- cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-2-carboxylic acid
Comparison:
- Structural Differences: The position and configuration of the tert-butoxycarbonylamino and carboxylic acid groups differ among these compounds.
- Reactivity: The reactivity of these compounds can vary based on their structural differences, influencing their behavior in chemical reactions.
- Biological Activity: The biological activity may also differ, with each compound potentially interacting with different molecular targets and pathways .
属性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h4,6-8H,5H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
InChI 键 |
OLAXDULTGCDONC-JGVFFNPUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1C=CC[C@@H]1C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1C=CCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


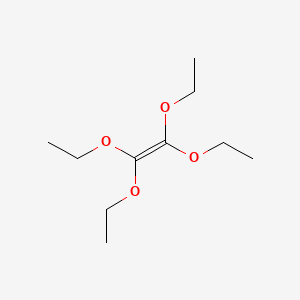

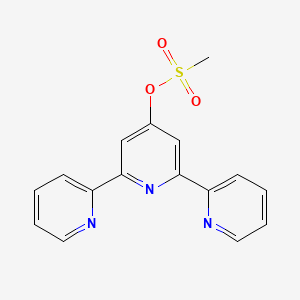

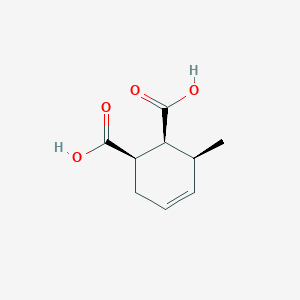
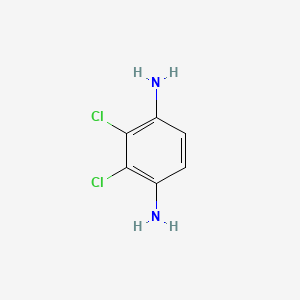
![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)
